tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.3 g/mol. This compound is known for its unique structure, which includes an azetidine ring substituted with tert-butyl, ethynyl, and carboxylate groups.
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with an ethynylating agent under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Scientific Research Applications
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate can be compared with similar compounds such as:
tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate: This compound has a similar structure but differs in the position of the ethynyl group.
tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a different functional group but shares the tert-butyl and carboxylate moieties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2703778-83-8 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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